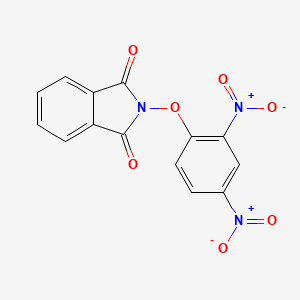

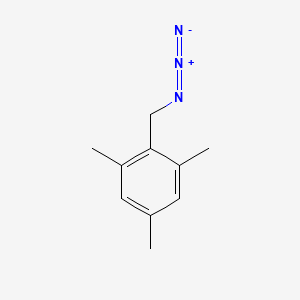

2-(Azidomethyl)-1,3,5-trimethylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

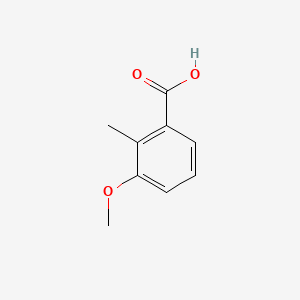

2-(Azidomethyl)-1,3,5-trimethylbenzene, also known as azidotrimethylbenzene (ATMB), is an organic compound with a molecular formula of C9H11N3. It is a colorless solid that is soluble in organic solvents and has a melting point of 44-47 °C. ATMB is of interest to scientists because of its potential applications in various areas, such as organic synthesis, drug delivery, and biochemistry.

科学的研究の応用

Material Sciences: Cross-Linking Agent

Organic azides, such as “2-(Azidomethyl)-1,3,5-trimethylbenzene”, are known for their reactivity and are used as cross-linkers in material sciences. The azide group can undergo thermal activation or photolysis to release nitrogen, leading to highly reactive nitrenes. These nitrenes are efficient in polymer crosslinking, which is crucial for altering the physical properties of polymers and enhancing the performance of polymer-based devices like membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

Energetic Materials: Propellants and Explosives

The high nitrogen content in organic azides provides positive heats of formation and high energy release upon decomposition. “2-(Azidomethyl)-1,3,5-trimethylbenzene” can be utilized in the development of propellants and explosives due to its ability to release considerable amounts of energy and elemental nitrogen when the azide bond undergoes scission .

Organic Synthesis: Click Chemistry

In organic synthesis, azides are pivotal in click chemistry reactions, particularly the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. This reaction is regioselective and is catalyzed by copper(I), which makes it a valuable tool for constructing complex molecules with precision .

Chemical Biology: Studying Cellular Processes

Chemical biology utilizes organic azides to study cellular processes. The introduction of azide groups into small molecules allows researchers to probe and manipulate biological pathways. For example, azides can act as metabolic inhibitors by disrupting oxidative phosphorylation, which is useful for understanding energy metabolism in cells .

Polymer Chemistry: Thermosets

Thermosets, which are polymers that set into a permanent shape upon curing, can benefit from the inclusion of azides like “2-(Azidomethyl)-1,3,5-trimethylbenzene”. The reactive nitrenes formed from azides can initiate crosslinking in thermosets, improving their mechanical strength and thermal stability .

特性

IUPAC Name |

2-(azidomethyl)-1,3,5-trimethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7-4-8(2)10(6-12-13-11)9(3)5-7/h4-5H,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRDSVMEBMBTKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CN=[N+]=[N-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442679 |

Source

|

| Record name | 2-(Azidomethyl)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93368-76-4 |

Source

|

| Record name | 2-(Azidomethyl)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。